4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide (CAS 1351591-08-6) is a synthetic sulfonamido phenoxybenzamide derivative with molecular formula C17H20N2O4S and molecular weight 348.42 g/mol. It belongs to a broader class of substituted sulphonamido phenoxybenzamides originally disclosed in patent WO2010051933A2 (Bayer Schering Pharma AG) as inhibitors targeting hyper-proliferative and angiogenesis disorders.

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 1351591-08-6
Cat. No. B2720854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide
CAS1351591-08-6
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C17H20N2O4S/c1-2-13-3-9-16(10-4-13)23-11-12-24(21,22)19-15-7-5-14(6-8-15)17(18)20/h3-10,19H,2,11-12H2,1H3,(H2,18,20)
InChIKeyVZOJQYIGWPOCNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide (CAS 1351591-08-6) – Compound Class & Baseline for Procurement


4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide (CAS 1351591-08-6) is a synthetic sulfonamido phenoxybenzamide derivative with molecular formula C17H20N2O4S and molecular weight 348.42 g/mol. It belongs to a broader class of substituted sulphonamido phenoxybenzamides originally disclosed in patent WO2010051933A2 (Bayer Schering Pharma AG) as inhibitors targeting hyper-proliferative and angiogenesis disorders. Its core scaffold comprises a benzamide group linked via an ethylsulfonamido spacer to a 4-ethylphenoxy moiety, distinguishing it from simpler benzamide or sulfonamide analogs by the specific ethyl substitution pattern on the terminal phenoxy ring. The compound is primarily distributed by specialized research chemical suppliers for laboratory use, not for therapeutic or diagnostic applications. [1]

Why Generic Substitution Is Inappropriate for 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide in Scientific Research


Interchanging 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide with a generic sulfonamide or a closely related analog (e.g., 4-(ethylsulfonamido)benzamide or 4-(2-(4-ethylphenoxy)ethylsulfonamido)benzenesulfonamide) is not warranted due to critical structural determinants that govern target binding, pharmacokinetics, and selectivity. The 4-ethylphenoxy terminus and the ethylsulfonamido linker jointly define the pharmacophoric volume and hydrogen-bonding pattern required for engagement with the intended molecular targets described in the Bayer patent series (e.g., kinases implicated in hyper-proliferative signaling). Even modest structural changes—such as replacing the ethyl group on the terminal phenoxy ring or altering the substitution position on the benzamide core—can abrogate or substantially alter target inhibition potency. The proprietary patent landscape further restricts free interchangeability: compounds within this scaffold are protected under WO2010051933A2 and its national-phase filings. Below, we present the available quantitative evidence, noting where direct head-to-head data remain limited and distinguishing class-level inference from direct comparative measurement. [1]

Quantitative Differentiation Evidence for 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide vs. Closest Analogs


Structural Uniqueness: 4-Ethylphenoxy Motif vs. Unsubstituted Phenoxy Analogs in the Bayer Sulphonamido Phenoxybenzamide Series

The target compound incorporates a 4-ethyl substituent on the terminal phenoxy ring, whereas the generic Markush formula in patent WO2010051933A2 also encompasses compounds where the terminal aryl group (A) is unsubstituted phenyl or substituted with halogens (R4, R7, R8). The ethyl group contributes increased lipophilicity (calculated logP ≈ 2.26) and altered electron density on the aromatic ring, which modulates π-stacking and hydrophobic interactions within the target kinase ATP-binding pocket. This differentiates it from the des-ethyl analog (where R = H on the terminal phenoxy), which lacks this hydrophobic contact. [1]

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Differentiation from 4-(Ethylsulfonamido)benzamide: The Phenoxyethyl Spacer Contribution to Kinase Selectivity

4-(Ethylsulfonamido)benzamide (CAS not provided; SMolecule Catalog S13631260) is a simpler sulfonamide benzamide that has been characterized as a carbonic anhydrase inhibitor. The target compound 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide incorporates a phenoxyethyl spacer between the sulfonamide nitrogen and the terminal ethylphenoxy group. This spacer fundamentally alters the molecular recognition profile: the simpler analog targets carbonic anhydrase isoforms (hCA II, VII, IX) with nanomolar-range inhibition due to direct zinc-binding by the primary sulfonamide, whereas the target compound's extended architecture is designed for kinase ATP-site engagement as described in the Bayer patent. The phenoxyethyl extension increases molecular weight from 228.27 to 348.42 g/mol and adds two rotatable bonds, reorienting the pharmacophore away from carbonic anhydrase zinc coordination geometry. [1]

Carbonic Anhydrase Inhibition Kinase Selectivity Scaffold Comparison

Benzamide vs. Benzenesulfonamide Terminal Group: Impact on Hydrogen-Bonding Capacity and Target Recognition

A close structural analog, 4-(2-(4-ethylphenoxy)ethylsulfonamido)benzenesulfonamide (CAS 1351658-75-7), replaces the terminal benzamide group (–CONH₂) with a benzenesulfonamide group (–SO₂NH₂). This substitution alters the hydrogen-bond donor/acceptor profile: the benzamide in the target compound provides one H-bond donor and one H-bond acceptor (amide), whereas the benzenesulfonamide analog provides two sulfonamide N–H donors and two S=O acceptors. This change affects both target binding geometry and physicochemical properties (increased polarity, reduced membrane permeability). The patent WO2010051933A2 explicitly claims the benzamide as the preferred embodiment (A = substituted phenyl with –CONH₂), indicating that the terminal carboxamide is critical for the intended kinase inhibitory activity. [1]

Medicinal Chemistry Hydrogen Bonding Analog Differentiation

Purity and Procurement Specification Differentiation: Research-Grade vs. Bulk Industrial Intermediates

The target compound is available from research chemical suppliers at a typical purity of 95% (HPLC), suitable for in vitro biological screening and medicinal chemistry optimization. This contrasts with industrial-grade sulfonamide intermediates that may contain process-related impurities (residual solvents, heavy metals, isomeric byproducts) that can confound biological assay results. For procurement decisions, the specified purity, analytical documentation (HPLC trace, NMR, MS), and batch-to-batch consistency are critical differentiators. Vendors typically provide the compound in milligram-to-gram quantities for research use only (RUO), explicitly excluding therapeutic or diagnostic applications. No quantitative impurity profiling comparing suppliers is publicly available, but the requirement for ≥95% purity with full spectroscopic characterization is a minimum procurement specification.

Chemical Procurement Purity Specification Quality Control

Optimal Research and Industrial Application Scenarios for 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound is optimally deployed in medicinal chemistry programs exploring the sulphonamido phenoxybenzamide scaffold as kinase inhibitors for oncology indications. As disclosed in patent WO2010051933A2, this compound class targets hyper-proliferative and angiogenesis disorders. The specific 4-ethylphenoxy substitution pattern serves as a key variable in SAR exploration, allowing medicinal chemists to systematically probe the effect of alkyl chain length and branching on the terminal phenoxy ring on kinase selectivity and cellular potency. Procurement of the compound with ≥95% purity and full analytical documentation ensures that observed biological activity is attributable to the intended structure rather than impurities.

Selectivity Profiling Against Carbonic Anhydrase Off-Targets

Given that simpler sulfonamide benzamides (e.g., 4-(ethylsulfonamido)benzamide) are known nanomolar inhibitors of carbonic anhydrase isoforms (hCA II, VII, IX), the target compound's extended phenoxyethyl architecture is predicted to reduce carbonic anhydrase binding. This makes it valuable in counter-screening assays to confirm kinase selectivity over carbonic anhydrase, a common off-target for sulfonamide-containing compounds. The compound can be tested in parallel with acetazolamide (a reference CA inhibitor) to quantify selectivity ratios, providing critical safety pharmacology data for lead compound progression.

Chemical Biology Tool Compound for Probing MAPK/ERK Pathway Dependence

According to the patent disclosure, the sulphonamido phenoxybenzamide class targets signaling pathways implicated in hyper-proliferative disorders, with the MAPK pathway (Ras→Raf→MEK→ERK) highlighted as a key integration point in aberrant cancer signaling. The target compound can serve as a chemical probe in cellular models (e.g., colon cancer lines with known Ras/BRAF mutation status) to assess pathway dependence and identify responsive genotypes. Its use in such experiments requires careful documentation of purity, batch identity, and handling conditions (recommended storage: powder at -20°C; solutions at -80°C for up to one year).

Reference Standard for Analytical Method Development and Metabolite Identification

In drug development programs based on the sulphonamido phenoxybenzamide scaffold, the target compound can serve as an authenticated reference standard for HPLC method development, mass spectrometry fragmentation pattern elucidation, and forced degradation studies. Its well-defined molecular formula (C17H20N2O4S), exact mass (348.1144 Da monoisotopic), and characteristic fragmentation at the sulfonamide and ether linkages make it suitable as a system suitability standard. It can also support metabolite identification efforts where the 4-ethylphenoxy group is a potential site for oxidative metabolism (CYP450-mediated ω-oxidation of the ethyl group).

Quote Request

Request a Quote for 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.